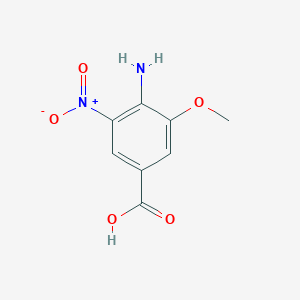

4-Amino-3-methoxy-5-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-methoxy-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-15-6-3-4(8(11)12)2-5(7(6)9)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWXHFVCOCMQAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating and quantifying 4-Amino-3-methoxy-5-nitrobenzoic acid from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a primary technique, while Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing its volatile derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The method allows for the effective separation and quantification of the compound from its structural isomers and other impurities. While specific application notes for this compound are not widely published, validated methods for closely related structural isomers, such as 4-amino-3-nitrophenol, provide a clear framework for its analysis. These methods typically employ a reverse-phase C18 column with a buffered mobile phase.

A validated HPLC method for a structural isomer utilized an octadecylsilane (B103800) (C18) column with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and an acetic buffer. pom.go.id The column temperature is maintained to ensure reproducible retention times and peak shapes. pom.go.id Detection is commonly achieved using a Photo Diode Array (PDA) or UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Representative HPLC Parameters for Analysis of Related Aminonitrophenols

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography system |

| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.05 M Acetic Buffer (pH 5.9) (20:80) |

| Flow Rate | 1.0 mL/minute |

| Detection | Photo Diode Array (PDA) Detector |

| Temperature | 40°C |

This methodology has demonstrated good linearity, selectivity, precision, and accuracy, making it a reliable approach for the quantitative analysis of such aromatic compounds. pom.go.id

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal lability. However, GC-MS is an excellent technique for the analysis of its more volatile derivatives. Esterification of the carboxylic acid group, for example, produces the corresponding methyl ester, methyl 4-amino-3-methoxy-5-nitrobenzoate, which is amenable to GC-MS analysis. bond.edu.au

The derivatization process, often a simple Fischer esterification, converts the non-volatile acid into a volatile ester. bond.edu.au The resulting derivative can then be injected into the GC-MS system. The gas chromatograph separates the derivative from other volatile components in the sample, and the mass spectrometer provides mass-to-charge ratio data, which allows for structural confirmation and quantification. This technique is particularly useful for identifying byproducts and impurities in synthetic preparations.

Solid-State Characterization

The characterization of the solid-state properties of this compound is crucial for understanding its crystalline nature, thermal behavior, and compositional purity. Key techniques include single crystal X-ray diffraction, thermogravimetric analysis, and elemental analysis.

Single Crystal X-ray Diffraction for Polymorphism and Crystal Structure Analysis

Studies on closely related compounds, such as 4-amino-3-nitrobenzoic acid, have revealed the existence of polymorphism, with both monoclinic and triclinic crystal forms being identified. researchgate.netnih.gov The analysis provides detailed crystallographic data, including the space group and unit cell parameters. For instance, a manganese complex of 4-amino-3-nitrobenzoic acid was found to crystallize in the monoclinic space group P2₁/n. nih.gov This type of detailed structural information is fundamental for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov

Table 2: Example of Single Crystal X-ray Diffraction Data for a Related Compound Complex

| Parameter | Value |

| Compound | trans-bis(4-amino-3-nitrobenzoato-κO)bis(4-amino-3-nitrobenzoic acid-κO)diaquamanganese(II) dihydrate |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Radiation Source | Micro-focus sealed X-ray tube |

| Diffractometer | HyPix3000 |

Data sourced from a study on a metal complex of 4-amino-3-nitrobenzoic acid. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It is a critical tool for determining the thermal stability of a compound. The TGA curve provides information about decomposition temperatures, moisture content, and the composition of intermediate compounds. For example, analysis of a similar organic compound, 4-nitro-4′-methoxy benzylidene aniline (B41778) (NMOBA), showed that it was thermally stable up to 296.63°C, after which a weight loss indicating decomposition began. researchgate.net This type of analysis is crucial for establishing the temperature limits for storage and processing of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial verification of the compound's elemental composition and purity.

For this compound, with the molecular formula C₈H₈N₂O₅, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the identity and purity of a synthesized batch. For example, in the synthesis of a manganese complex containing the related 4-amino-3-nitrobenzoic acid ligand, the found percentages of C, H, and N were in close agreement with the calculated values, confirming the composition of the complex. nih.gov

Table 3: Elemental Composition of this compound (C₈H₈N₂O₅)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 45.28% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.80% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.21% |

| Oxygen | O | 15.999 | 5 | 79.995 | 37.71% |

| Total | 212.161 | 100.00% |

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

No peer-reviewed articles or database entries were found that provide specific quantum chemical investigations for 4-Amino-3-methoxy-5-nitrobenzoic acid.

Density Functional Theory (DFT) Calculations

There are no available studies detailing Density Functional Theory (DFT) calculations to determine the optimized molecular geometry, electronic properties (such as dipole moment and polarizability), or reactivity descriptors for this compound.

Molecular Orbital Analysis and Frontier Orbital Theory

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this compound is absent from the scientific literature. Such analysis is crucial for understanding the compound's kinetic stability and chemical reactivity.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist, theoretical predictions of parameters such as vibrational frequencies (IR and Raman spectra) or electronic transitions (UV-Visible spectra) derived from computational methods for this compound have not been published.

Molecular Modeling and Simulation Approaches

Specific molecular modeling and simulation studies focusing on this compound are not present in the available literature.

Molecular Docking Studies for Ligand-Target Interactions

There are no published molecular docking studies that investigate the binding affinity and interaction patterns of this compound with any specific biological targets. Such studies are essential for predicting the potential pharmacological activity of a compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its complexes over time. No studies were found that apply MD simulations to analyze the conformational flexibility, stability, or interaction dynamics of this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, a detailed picture of the forces holding the crystal together can be obtained.

The dnorm surface is generated by mapping the normalized contact distance, which is based on the distances of any surface point to the nearest atoms inside (dᵢ) and outside (dₑ) the surface, as well as the van der Waals radii of the atoms. nih.gov Red areas on the dnorm map indicate close contacts, primarily hydrogen bonds, while blue areas represent longer contacts, and white areas denote contacts around the van der Waals separation. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For analogous molecules, these plots show that H···O/O···H, H···H, and H···C/C···H interactions are the most significant contributors to the crystal packing. nih.gov Given the functional groups present in this compound (amino, methoxy (B1213986), nitro, and carboxylic acid groups), a similar pattern of dominant interactions is anticipated. The presence of the additional methoxy group, compared to 4-A3NBA, would likely introduce additional C–H···O interactions.

The key intermolecular interactions expected for this compound, based on the analysis of similar compounds, would be:

N–H···O hydrogen bonds: Between the amino group and the nitro or carboxylic acid groups.

O–H···O hydrogen bonds: Forming dimers between the carboxylic acid groups.

C–H···O interactions: Involving the methoxy group and aromatic hydrogens with the nitro and carbonyl oxygen atoms.

π–π stacking: Between the aromatic rings.

The following table summarizes the typical contributions of different intermolecular contacts to the Hirshfeld surface for a related compound, providing an expected profile for this compound.

| Intermolecular Contact | Expected Contribution (%) |

| O···H/H···O | ~40-45% |

| H···H | ~20-25% |

| C···H/H···C | ~10-15% |

| N···H/H···N | ~5-10% |

| Other | < 5% |

Crystal Engineering and Nucleation Studies

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. A key concept in crystal engineering is the "supramolecular synthon," which represents robust and predictable non-covalent interactions that can be used to assemble molecules into specific crystalline architectures.

For carboxylic acids like this compound, the most common and robust supramolecular synthon is the carboxylic acid dimer, formed through a pair of O–H···O hydrogen bonds. This R²₂(8) ring motif is a highly predictable feature in the crystallization of many benzoic acid derivatives. Another important synthon involves the amino group, which can act as a hydrogen bond donor to the nitro or carboxylic acid groups, forming N–H···O hydrogen bonds.

The principles of synthonic engineering can be applied to control the crystallization of this compound. By understanding the hierarchy and competition between different possible synthons, one can influence the resulting crystal packing and potentially isolate different polymorphs. For example, in the case of p-aminobenzoic acid (pABA), the crystal structure features strong amine-carboxyl group H-bonding and π-π stacking interactions in addition to the carboxylic acid dimers. aiche.org The interplay of these interactions dictates the final crystal form. For this compound, the presence of the nitro and methoxy groups introduces additional steric and electronic factors that will influence the relative stability of different synthons.

The formation of a crystal from a solution is governed by two key kinetic processes: nucleation (the formation of initial stable crystalline nuclei) and crystal growth (the subsequent increase in size of these nuclei). Theoretical models can be employed to predict the kinetics of these processes.

While specific theoretical predictions for the nucleation and growth of this compound are not documented, studies on related molecules like p-aminobenzoic acid (pABA) demonstrate the approach. The nucleation and growth kinetics of pABA polymorphs have been studied in the presence of additives, revealing that the rates of these processes can be significantly altered. acs.orgresearchgate.net

Computational methods, such as molecular dynamics simulations, can be used to model the formation of molecular clusters in solution and predict nucleation pathways. These simulations can provide insights into the critical nucleus size and the free energy barrier to nucleation. Similarly, the growth kinetics can be modeled by considering the attachment energies of molecules to different crystal faces. These theoretical approaches can help in designing crystallization processes to control particle size, morphology, and polymorphic form.

Tailor-made additives (TMAs) are molecules with a similar structure to the primary crystallizing compound that are intentionally added in small amounts to influence the crystallization process. TMAs can inhibit or promote nucleation and growth, and in some cases, selectively stabilize a metastable polymorph.

Computational analysis is a powerful tool for screening and understanding the effect of TMAs. Molecular modeling can be used to calculate the interaction energies between the host molecule and potential TMAs. aiche.org For instance, in the study of p-aminobenzoic acid (pABA), 4-amino-2-methoxybenzoic acid and 4-amino-3-nitrobenzoic acid were identified as effective TMAs. aiche.org Computational screening revealed that these additives could form stronger hydrogen-bonding dimers with pABA than pABA forms with itself, thus disrupting the normal crystallization process. aiche.org

A similar computational approach could be applied to this compound. A library of potential TMAs, with systematic variations in their functional groups, could be screened. The interaction energies of these TMAs with the different crystal faces of this compound could be calculated to predict their growth inhibition effects. For example, an additive that binds strongly to a specific crystal face will slow the growth of that face, leading to a change in the crystal morphology.

Studies on pABA have shown that TMAs like 4-amino-3-methoxybenzoic acid and 4-amino-3-nitrobenzoic acid can slow down the nucleation kinetics of both stable and metastable polymorphs. acs.orgresearchgate.net However, they can have a much larger impact on the growth kinetics of one polymorph over another, allowing for the selective crystallization of a form that is typically difficult to obtain. acs.orgresearchgate.net This strategy is successful when the additive is designed to disrupt the dominant intermolecular interactions that drive the growth of the undesired polymorph. researchgate.net For this compound, TMAs could be designed to interfere with the carboxylic acid dimer formation or the N–H···O hydrogen bonds involving the nitro group.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways

Traditional synthetic routes to functionalized nitroaromatics often rely on harsh nitration conditions and stoichiometric reagents, which can lead to environmental concerns and limited functional group tolerance. Future research should prioritize the development of greener and more efficient synthetic pathways.

Biocatalysis and Enzymatic Methods: Exploring enzymatic pathways for the synthesis or modification of 4-Amino-3-methoxy-5-nitrobenzoic acid could offer high selectivity under mild conditions. Enzymes could be employed for regioselective nitration, amination, or demethylation on a suitable precursor, minimizing the need for protecting groups and reducing waste.

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, reaction time) for hazardous reactions like nitration. This approach can enhance safety, improve reproducibility, and allow for streamlined, multi-step syntheses of the target molecule and its derivatives.

Catalytic C-H Functionalization: A forward-thinking approach would involve the late-stage functionalization of a simpler benzoic acid derivative. nih.gov Developing catalytic systems, for instance using iridium or rhodium catalysts, for directed C-H amination or nitration could provide a highly efficient and atom-economical route to the target compound. nih.govresearchgate.net

Green Oxidation Reagents: Research into replacing traditional, often heavy-metal-based, oxidants for the conversion of toluene (B28343) precursors to benzoic acids is crucial. Systems using molecular oxygen or hydrogen peroxide with novel catalysts, such as substituted iron porphyrins or CuO/Al2O3, represent a more sustainable alternative. researchgate.netasianpubs.org A one-pot oxo-reduction process, as demonstrated for the synthesis of 3-aminobenzoic acid in subcritical water, provides a metal-free and solvent-free green approach that could be adapted. mdpi.com

| Proposed Sustainable Method | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme discovery and engineering for specific transformations |

| Flow Chemistry | Enhanced safety, precise control, scalability | Reactor design, optimization of multi-step sequences |

| C-H Functionalization | High atom economy, late-stage modification | Development of selective and robust catalysts |

| Green Oxidation | Use of O2 or H2O2, reduced metal waste | Novel catalyst systems, process optimization under mild conditions researchgate.net |

Integration with Advanced High-Throughput Screening and Automation in Synthesis

The discovery of new materials and functional molecules based on the this compound scaffold can be dramatically accelerated by modern automation. High-Throughput Experimentation (HTE) has proven to significantly increase the success rate of finding optimal reaction conditions and discovering new compounds. acs.org

Future efforts should focus on:

Automated Synthesis of Derivatives: Employing automated platforms and robotic systems to systematically modify the functional groups of the core molecule. numberanalytics.com This would enable the rapid creation of a library of derivatives where the amino, methoxy (B1213986), or nitro groups are altered, creating a diverse chemical space for screening.

High-Throughput Reaction Screening: Using miniaturized, parallel reactors to rapidly screen a wide array of catalysts, solvents, and reaction conditions for synthetic steps. numberanalytics.comnumberanalytics.com This is particularly valuable for optimizing challenging cross-coupling or functionalization reactions, accelerating the discovery of novel and efficient synthetic protocols. acs.orgsigmaaldrich.com

Integrated Discovery Platforms: Combining automated synthesis with automated screening for specific properties (e.g., catalytic activity, photophysical properties, biological interactions). This closed-loop approach, where synthesis and testing are integrated, can rapidly identify lead compounds for specific applications.

Expansion of Computational Models for Predictive Chemistry and Materials Design

Computational chemistry offers a powerful, resource-efficient way to predict the properties of molecules and materials before committing to laboratory synthesis. For this compound and its potential derivatives, computational models can guide experimental efforts.

Predictive Property Modeling: Using Density Functional Theory (DFT) and other quantum chemical methods to predict electronic properties, reactivity, and spectral characteristics of novel derivatives. This can help pre-select candidates with desirable properties for applications in electronics or catalysis.

Crystal Structure Prediction: Employing computational algorithms to predict how the molecule and its derivatives will pack in a solid state. This is crucial for designing co-crystals and other solid-state materials with specific properties, such as nonlinear optics or improved physical stability.

Reaction Mechanism Simulation: Modeling potential reaction pathways to understand mechanisms and predict outcomes for new synthetic methods. This can help optimize conditions and troubleshoot unexpected results, making synthesis more efficient.

Exploration of New Catalytic Applications and Reaction Systems

The inherent functionalities of this compound make it an interesting candidate for applications in catalysis.

Ligand Development for Homogeneous Catalysis: The amino and carboxylic acid groups can act as bidentate ligands for transition metals. Future work could explore the synthesis of metal complexes and evaluate their catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation. The electronic-donating and -withdrawing substituents on the aromatic ring could be tuned to modulate the catalytic activity of the metal center.

Organocatalysis: The amino and carboxylic acid moieties present the potential for the molecule to act as an organocatalyst, particularly in reactions requiring bifunctional acid-base catalysis.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for the construction of MOFs. The presence of the amino and nitro groups could introduce additional functionality within the pores of the MOF, making them suitable for applications in gas separation, sensing, or heterogeneous catalysis. Research could focus on synthesizing and characterizing MOFs built from this linker.

| Catalytic System | Potential Application | Key Molecular Features |

| Metal Complexes | Homogeneous cross-coupling, hydrogenation | Amino and carboxylate groups for metal coordination |

| Organocatalysis | Asymmetric synthesis, condensation reactions | Bifunctional acid-base properties |

| Metal-Organic Frameworks | Gas storage, separation, heterogeneous catalysis | Carboxylate linker, functionalized pores (amino, nitro) |

Opportunities in Supramolecular Chemistry and Self-Assembly

The multiple hydrogen-bonding sites (carboxylic acid, amino group) and potential for π-π stacking interactions make this compound an excellent building block for supramolecular chemistry. beilstein-journals.org The controlled self-assembly of molecules through non-covalent interactions is a powerful strategy for creating complex, functional architectures. rsc.orgrsc.org

Co-crystal Engineering: Systematically exploring the formation of co-crystals with other molecules to create new materials with tailored properties. nih.gov For example, co-crystallization with pharmaceutically active ingredients could modify their physical properties, while co-crystallization with chromophores could lead to new optical materials.

Supramolecular Gels and Liquid Crystals: Investigating the ability of derivatives of this compound to self-assemble into higher-order structures like gels or liquid crystals. By modifying the core structure, for instance by adding long alkyl chains, it may be possible to induce self-assembly into soft materials with interesting rheological or optical properties.

Molecular Recognition: Designing and synthesizing host molecules based on this scaffold for the selective recognition of guest molecules. The specific arrangement of functional groups could be exploited to create binding pockets for ions or small organic molecules, with potential applications in sensing or separation. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-3-methoxy-5-nitrobenzoic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves nitration of precursor benzoic acid derivatives. For example, nitration using a mixture of sulfuric acid and nitric acid under controlled temperatures (0–5°C) is common, followed by purification via recrystallization (e.g., using ethanol/water mixtures). Purity verification requires HPLC (≥98% purity) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm functional groups and absence of byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and confirms substitution patterns.

- IR Spectroscopy : Identifies nitro (NO₂) stretches (~1520 cm⁻¹) and carboxylic acid (COOH) bands (~1700 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 226 for C₈H₇N₂O₅) and fragmentation patterns .

Q. How should researchers handle storage and stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid prolonged exposure to light or moisture, which may hydrolyze the nitro or methoxy groups. Regularly monitor purity via HPLC and discard samples showing >5% degradation .

Advanced Research Questions

Q. How can computational tools predict reactivity in novel synthetic routes?

- Methodological Answer : Retrosynthesis software (e.g., Template_relevance Reaxys) identifies feasible precursors and reaction pathways. Density Functional Theory (DFT) calculations model transition states for nitration or methoxylation steps, optimizing reaction conditions (e.g., solvent polarity, temperature) .

Q. What strategies resolve discrepancies in crystallographic data for derivatives?

- Methodological Answer : Use SHELXL for refinement, particularly for high-resolution or twinned data. Address disorder by applying restraints (e.g., SIMU/DELU) and validate with R-factor convergence (<5%). Pair with powder XRD to confirm phase purity .

Q. How can structure-activity relationship (SAR) studies enhance bioactivity?

- Methodological Answer : Derivatize the amino group (e.g., acylation) or nitro group (e.g., reduction to amine) to modulate electronic effects. Evaluate receptor binding (e.g., dopamine D2, serotonin 5-HT3) via competitive assays (IC₅₀ values) and correlate with substituent Hammett constants .

Q. What statistical approaches address conflicting bioassay results across studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to isolate variables like solvent polarity or cell-line specificity. Use meta-analysis frameworks (e.g., RevMan) to aggregate data, weighted by sample size and purity thresholds (e.g., ≥95% by HPLC) .

Safety and Compliance

Q. What are critical safety protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.